5-(5-methylfuran-2-yl)pyrazin-2-ol
Overview
Description
5-(5-methylfuran-2-yl)pyrazin-2-ol is an organic compound that features a furan ring substituted with a methyl group and a dihydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)pyrazin-2-ol typically involves the reaction of 5-methylfurfural with appropriate reagents to form the desired product. One common method includes the use of reductive amination, hydrogenation, and hydrodeoxygenation processes . These reactions are often catalyzed by silica-supported cobalt nanoparticles, which provide efficient and selective conversion under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic processes, scaled up to meet production demands. The use of biomass-derived feedstocks, such as 5-methylfurfural, is advantageous for sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-(5-methylfuran-2-yl)pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
5-(5-methylfuran-2-yl)pyrazin-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of value-added chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5-methylfuran-2-yl)pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: A related compound with a furan ring and an amine group.
5-Methylfurfurylamine: Similar to furfurylamine but with a methyl group substitution.
2-Methylfuran: A simpler compound with a furan ring and a methyl group.
Uniqueness
5-(5-methylfuran-2-yl)pyrazin-2-ol is unique due to its combination of a furan ring and a dihydropyrazinone moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDSEOFQJMJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CNC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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